molecular formula C10H8BrNO B2459856 1(2H)-Isoquinolinone, 7-bromo-3-methyl- CAS No. 1595959-15-1

1(2H)-Isoquinolinone, 7-bromo-3-methyl-

Katalognummer B2459856
CAS-Nummer: 1595959-15-1
Molekulargewicht: 238.084
InChI-Schlüssel: GUKPMOGOOWYGPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1(2H)-Isoquinolinone, 7-bromo-3-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 7-Bromo-3-methylisoquinolin-1-one or BRQ and is a derivative of isoquinolinone. BRQ has been found to have several applications in the field of medicinal chemistry, pharmacology, and drug discovery.

Wirkmechanismus

The exact mechanism of action of BRQ is not yet fully understood. However, studies have shown that it acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, BRQ reduces inflammation and pain.
Biochemical and Physiological Effects:
BRQ has been found to have several biochemical and physiological effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

BRQ has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. It also has potent anti-inflammatory and analgesic properties, making it a useful tool for studying the mechanisms of inflammation and pain. However, there are also some limitations to its use. BRQ has a relatively short half-life, which may limit its effectiveness in certain experiments. It is also not suitable for use in vivo, as it has poor bioavailability.

Zukünftige Richtungen

There are several future directions for research on BRQ. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of BRQ. Another area of interest is the investigation of the potential use of BRQ in the treatment of other inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of BRQ and its potential applications in the field of drug discovery.
Conclusion:
In conclusion, 1(2H)-Isoquinolinone, 7-bromo-3-methyl- is a compound with significant potential for use in the field of scientific research. Its potent anti-inflammatory and analgesic properties make it a useful tool for studying the mechanisms of inflammation and pain. While there are some limitations to its use, there are also several future directions for research on this compound. With further investigation, BRQ may prove to be a valuable asset in the development of new therapies for the treatment of various diseases.

Synthesemethoden

The synthesis of 1(2H)-Isoquinolinone, 7-bromo-3-methyl- can be achieved through several methods. One of the most common methods is the reaction of 3-methylanthranilic acid with phosphorus oxychloride, followed by the reaction with sodium hydroxide to yield the final product. Another method involves the reaction of 7-bromoisoquinoline with methylamine in the presence of a palladium catalyst.

Wissenschaftliche Forschungsanwendungen

BRQ has been found to have several applications in the field of scientific research. It has been extensively studied for its potential use as a therapeutic agent for the treatment of various diseases. Studies have shown that BRQ has potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Eigenschaften

IUPAC Name

7-bromo-3-methyl-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-4-7-2-3-8(11)5-9(7)10(13)12-6/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKPMOGOOWYGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)Br)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1(2H)-Isoquinolinone, 7-bromo-3-methyl-

CAS RN

1595959-15-1
Record name 7-bromo-3-methyl-1,2-dihydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.